molecular formula C8H9ClN2OS B570130 N-(2-Chloro-3-methoxyphenyl)thiourea CAS No. 113206-05-6

N-(2-Chloro-3-methoxyphenyl)thiourea

Cat. No.: B570130
CAS No.: 113206-05-6
M. Wt: 216.683
InChI Key: UYGDHBVRSAZCOW-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-methoxyphenyl)thiourea is a thiourea derivative characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a methoxy group at the 3-position. Thioureas are versatile compounds with a –NH–C(S)–NH– backbone, enabling diverse applications in coordination chemistry, pharmaceuticals, and materials science. The chloro and methoxy substituents influence electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding, which are critical for its reactivity and crystallinity .

Properties

CAS No.

113206-05-6

Molecular Formula

C8H9ClN2OS

Molecular Weight

216.683

IUPAC Name

(2-chloro-3-methoxyphenyl)thiourea

InChI

InChI=1S/C8H9ClN2OS/c1-12-6-4-2-3-5(7(6)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13)

InChI Key

UYGDHBVRSAZCOW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1Cl)NC(=S)N

Synonyms

Thiourea, (2-chloro-3-methoxyphenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Comparisons

Substituent Effects on Molecular Geometry
  • N-(3-Chlorophenyl)thiourea (CAS 4947-89-1) : Lacks the methoxy group, leading to reduced electron-donating effects. The absence of intramolecular hydrogen bonds (common in methoxy-containing derivatives) results in simpler crystal packing .
  • N-(3-Chloro-4-methoxyphenyl)thiourea (CAS 85965-73-7) : Methoxy at 4-position instead of 3-position. This positional isomerism alters hydrogen-bonding patterns and molecular conformation .
  • 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea : Incorporates a benzoyl group, introducing additional steric bulk and stabilizing the thione form via intramolecular N–H···O hydrogen bonds. This contrasts with the simpler N-aryl thioureas, which lack such substituents .
  • N-Benzoyl-N'-(3-hydroxyphenyl)thiourea: Replaces methoxy with a hydroxyl group, enhancing hydrogen-bond donor capacity but reducing stability under acidic conditions .

Table 1: Key Structural Parameters

Compound C–S Bond Length (Å) Intramolecular H-Bond Intermolecular H-Bond
N-(2-Chloro-3-methoxyphenyl)thiourea ~1.68 (estimated) N–H···O N–H···S (dimers)
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 1.68 Present Centrosymmetric dimers
N-(3-Chlorophenyl)thiourea ~1.67 Absent N–H···S chains
N-Benzoyl-N'-(3-hydroxyphenyl)thiourea 1.67 N–H···O O–H···S

Data derived from crystallographic studies .

Physicochemical Properties

  • Solubility : The chloro group enhances lipophilicity, while methoxy improves solubility in polar solvents. For example, this compound is sparingly soluble in water but soluble in DMSO .
  • Acidity : The pKa of N-(3-Chloro-4-methoxyphenyl)thiourea is predicted to be ~12.6, slightly lower than unsubstituted thiourea (pKa ~15) due to electron-withdrawing effects .
  • Thermal Stability: Methoxy-substituted derivatives decompose at higher temperatures (~335°C) compared to non-substituted analogs .

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